N-Nitrosopyrrolidine (N-Nitrosopyrrolidine) is a yellow liquid [] with a boiling point of 214°C []. It is classified as a cyclic nitrosamine [, , , ], a group of compounds characterized by the presence of a nitroso group (-N=O) bonded to a secondary amine. N-Nitrosopyrrolidine has gained attention in scientific research due to its carcinogenic properties, particularly its role in inducing liver cancer in rats [, , , , , ]. Its presence in various food products, including fried bacon [, , , , , , , , ], has raised concerns regarding its potential impact on human health.
1-Nitrosopyrrolidine is synthesized through the nitrosation of pyrrolidine, typically in the presence of nitrites under acidic conditions. It can also be formed during food processing or cooking when amines react with nitrites. The compound is classified under nitrosamines, a group known for their carcinogenic properties .
The synthesis of 1-nitrosopyrrolidine generally involves the following methods:
The molecular structure of 1-nitrosopyrrolidine features a five-membered ring containing four carbon atoms and one nitrogen atom, with a nitroso group () attached to one of the nitrogen atoms in the ring.
The cyclic structure contributes to its unique reactivity and interaction with biological systems, particularly in forming DNA adducts that may lead to carcinogenesis .
1-Nitrosopyrrolidine participates in various chemical reactions typical of nitrosamines:
The mechanism by which 1-nitrosopyrrolidine exerts its carcinogenic effects primarily involves metabolic activation:
While primarily studied for its potential health risks, particularly as a contaminant in food products and tobacco smoke, research into 1-nitrosopyrrolidine also extends into various scientific domains:
The scientific understanding of nitrosamines evolved dramatically in the mid-20th century following the discovery of N-nitrosodimethylamine (NDMA) as the causative agent behind severe liver toxicity in livestock. Animals fed nitrite-preserved herring meal developed acute hepatic damage, leading researchers to identify NDMA as the toxic principle formed through the reaction of naturally occurring amines in fish with added nitrite. This pivotal finding, reported in the 1950s, unveiled a previously unrecognized pathway for the in situ generation of potent carcinogens within treated foods and biological systems [2] [3].
Subsequent research in the 1960s and 1970s expanded the scope to include cyclic nitrosamines like 1-nitrosopyrrolidine. Scientists demonstrated that 1-nitrosopyrrolidine could form during the high-temperature cooking of nitrite-preserved bacon, with pyrrolidine precursors arising primarily from the thermal degradation of collagen-bound proline in adipose tissue. This discovery directly linked common food preparation methods to human exposure to carcinogenic compounds, triggering intensive investigation into the chemistry of nitrosamine formation across various food matrices [2] [3].
The development of highly sensitive analytical tools, particularly the Thermal Energy Analyzer (TEA) in the 1970s, revolutionized nitrosamine research. This nitrosamine-specific nitrogen chemiluminescence detector enabled the reliable quantification of trace levels of volatile nitrosamines like 1-nitrosopyrrolidine in complex samples. For the first time, researchers could accurately measure human exposure from dietary, occupational, and environmental sources, revealing the ubiquity of these contaminants at parts-per-billion concentrations [2].
Regulatory milestones followed these scientific advances. By 1987, the International Agency for Research on Cancer (IARC) classified 1-nitrosopyrrolidine as a Group 2B agent ("possibly carcinogenic to humans"), reflecting sufficient evidence of carcinogenicity in animal models. The U.S. Environmental Protection Agency (EPA) later characterized it as a "probable human carcinogen" (B2 classification) based on consistent tumor induction in multiple rodent species following oral administration, establishing quantitative risk assessments including an oral slope factor of 2.1 per mg/kg-day [7].
1-Nitrosopyrrolidine possesses a well-defined chemical identity characterized by specific structural features and physical properties. Its systematic name, N-Nitrosopyrrolidine, reflects the attachment of a nitroso group (-N=O) to the nitrogen atom within the saturated, five-membered pyrrolidine ring. This structure confers distinctive reactivity patterns central to its biological activity and environmental behavior [1] [4] [9].
Molecular and Structural Properties:The compound's molecular formula is C₄H₈N₂O, with a molecular weight of 100.12 g/mol. The pyrrolidine ring adopts an envelope conformation, while the N-N=O linkage exhibits partial double-bond character, resulting in hindered rotation around the N-N bond. This structural rigidity influences both its spectroscopic properties and metabolic activation pathways. The canonical SMILES notation for 1-nitrosopyrrolidine is O=NN1CCCC1, precisely capturing its cyclic structure and nitroso functional group [4] [8] [9].
Synonyms and Identifiers:Table 1: Nomenclature and Identifiers for 1-Nitrosopyrrolidine
Identifier Type | Designation |
---|---|
CAS Registry Number | 930-55-2 |
IUPAC Name | N-Nitrosopyrrolidine |
Common Synonyms | Nitrosopyrrolidine; NPYR; 1-Nitrosopyrrolidine; NO-Pyr; Tetrahydro-N-nitrosopyrrole |
EPA Substance Registry | 930-55-2 |
UNII Code | SZ4J5WK201 |
Physical and Chemical Properties:1-Nitrosopyrrolidine presents as a clear, pale yellow to yellow oily liquid at room temperature. It exhibits moderate volatility and characteristic solubility profiles that influence its environmental distribution and analytical detection methods [4] [9].
Table 2: Key Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Boiling Point | 214°C | Lit. |
Density | 1.085 g/mL | 25°C |
Refractive Index | 1.489 | n²⁰/D |
Flash Point | 98°C (208°F) | Closed cup |
Water Solubility | High (1 × 10⁶ mg/L) | 20°C |
Log Pow | -0.19 | Estimated |
Vapor Pressure | 0.06 mmHg | 20°C |
The compound's Henry's Law Constant of 4.89 × 10⁻⁸ atm·m³/mol indicates that volatilization from aqueous solutions occurs slowly, while its relatively low octanol-water partition coefficient (Log Pow) suggests limited bioaccumulation potential. The compound decomposes when exposed to light or elevated temperatures, releasing toxic nitrogen oxides (NOx). Its stability decreases under strong acidic or alkaline conditions, though it remains sufficiently stable to facilitate detection in environmental and food samples [4] [9].
Spectroscopic Characteristics:Mass spectral analysis using high-resolution instruments like the Q Exactive Plus Orbitrap reveals characteristic fragmentation patterns. Under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ appears at m/z 101.0811, with major fragments resulting from cleavage of the N-NO bond and ring fragmentation. Nuclear magnetic resonance (NMR) spectroscopy shows distinct signals for the methylene protons adjacent to the nitrosamine nitrogen (δ ~3.5 ppm) and those farther removed in the ring (δ ~2.0 ppm), while the 15N NMR displays a characteristic nitrosamine nitrogen peak around δ 380 ppm [5] [8].
Formation Mechanisms and Occurrence in Food Systems
1-Nitrosopyrrolidine functions as a critical marker compound for understanding nitrosamine contamination in processed foods. Its formation predominantly occurs through the reaction of nitrosating agents (primarily nitrite, NO₂⁻) with pyrrolidine or, more commonly, with its biochemical precursors under specific processing conditions. Thermal energy provides the activation barrier for these reactions, explaining why cooking and frying processes represent significant formation pathways [2] [3].
Food Processing as Formation Pathway:Bacon production represents the most extensively studied formation matrix for 1-nitrosopyrrolidine. During the frying of nitrite-cured bacon, free proline and proline-containing peptides—abundant in adipose tissue and connective collagen—undergo thermal decarboxylation to form pyrrolidine. This secondary amine then rapidly reacts with residual nitrite or nitrosating species (N₂O₃) to generate 1-nitrosopyrrolidine. Studies demonstrate that formation efficiency depends critically on:
Endogenous Formation:Beyond thermal processing, human exposure occurs through endogenous synthesis. The acidic environment of the stomach (pH 1.5-3.5) facilitates the nitrosation of dietary pyrrolidine and proline by nitrite derived from preserved foods, drinking water, or salivary reduction of dietary nitrate. Bacterial enzymes in the gastrointestinal tract further catalyze nitrosation reactions at neutral pH, particularly in individuals with reduced gastric acidity. This dual chemical and enzymatic formation mechanism complicates exposure assessments, as the compound can form in situ following ingestion of precursor compounds [2] [3].
Other Dietary Sources:Table 3: Occurrence of 1-Nitrosopyrrolidine in Food and Beverages
Matrix | Concentration Range | Formation Conditions |
---|---|---|
Fried Bacon | 4–17 μg/kg | Post-frying; varies with nitrite level and cooking time |
Cheese | Trace–5 μg/kg | Associated with nitrate-preserved varieties |
Beer/Malt Beverages | 0.1–0.5 μg/kg | Malt kilning with direct-fired natural gas |
Fish Products | ND–8 μg/kg | Nitrite preservation and smoking processes |
Tobacco Smoke | 10–200 ng/cigarette | Pyrolytic formation during combustion |
Malt-based beverages like beer and whiskey contain detectable 1-nitrosopyrrolidine arising from reactions between barley amines and nitrogen oxides generated during malt kilning. Modern indirect-fired kilning techniques have substantially reduced, but not eliminated, this contamination. Tobacco smoke delivers 1-nitrosopyrrolidine through the pyrolytic degradation of nicotine and related alkaloids, representing a significant non-dietary exposure route [2] [3].
Environmental Transformation and Industrial Relevance
Industrial processes contribute substantially to environmental releases of 1-nitrosopyrrolidine. Rubber manufacturing represents a primary occupational exposure source, where nitrosating agents encounter amine-based accelerators (e.g., tetramethylthiuram disulfide) during vulcanization. Workers potentially face inhalation and dermal exposure risks in facilities where nitrosatable amines and nitrogen oxides coexist [2] [3].
Environmental Fate and Behavior:Upon release to the environment, 1-nitrosopyrrolidine displays moderate mobility in soil and aquatic systems due to its high water solubility (approximately 1 × 10⁶ mg/L at 20°C). The compound's low soil adsorption coefficient (Koc) suggests significant leaching potential into groundwater. Atmospheric degradation occurs primarily through photolysis, with a half-life of approximately 5–10 hours under midday summer sunlight, yielding nitrogen oxides and ring-opened carbonyl fragments. Aquatic hydrolysis proceeds slowly (half-life >100 days at pH 7), making chemical degradation relatively insignificant compared to biodegradation pathways [4].
Microbial metabolism represents the dominant environmental removal mechanism. Aerobic soil studies demonstrate rapid biodegradation (half-life ~2–5 days) via hydroxylation at the α-carbon position, initiating denitrosation and ring cleavage. However, in anaerobic aquatic sediments, persistence increases substantially (half-life >50 days), creating potential reservoirs for chronic contamination. The compound's Henry's Law constant (4.89 × 10⁻⁸ atm·m³/mol) indicates limited volatilization from water bodies, while its vapor pressure (0.06 mm Hg at 25°C) suggests moderate atmospheric partitioning when released to air [4].
Analytical Methodologies and Detection
Advanced analytical techniques enable precise quantification of 1-nitrosopyrrolidine at trace levels in complex matrices. Gas chromatography coupled with the Thermal Energy Analyzer (TEA) remains the historical gold standard, exploiting the compound's thermal lability to generate nitric oxide, which then reacts with ozone to produce chemiluminescence. Modern approaches increasingly employ:
These methods routinely achieve detection limits below 0.1 μg/kg in food matrices and 10 ng/L in aqueous samples, essential for monitoring compliance with increasingly stringent regulatory guidelines. Standardized protocols now exist within organizations like AOAC International and ISO for reproducible 1-nitrosopyrrolidine quantification across diverse sample types [2] [6].
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